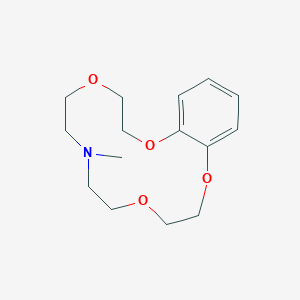
7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms within a cyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine typically involves multi-step organic reactions. One common approach is to start with a precursor molecule that contains the core cyclic structure and then introduce the methyl group and other functional groups through a series of reactions such as alkylation, cyclization, and oxidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or reduce double bonds, leading to different structural configurations.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
科学的研究の応用
7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which 7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
7-Methylxanthine: A related compound with similar structural features but different biological activity.
Azulene derivatives: Compounds with a similar cyclic framework but varying functional groups.
Uniqueness
7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine is unique due to its specific combination of functional groups and cyclic structure, which confer distinct chemical and biological properties
特性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
8-methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C15H23NO4/c1-16-6-8-17-10-12-19-14-4-2-3-5-15(14)20-13-11-18-9-7-16/h2-5H,6-13H2,1H3 |
InChIキー |
KWGIEMFOSHVZCN-UHFFFAOYSA-N |
正規SMILES |
CN1CCOCCOC2=CC=CC=C2OCCOCC1 |
溶解性 |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


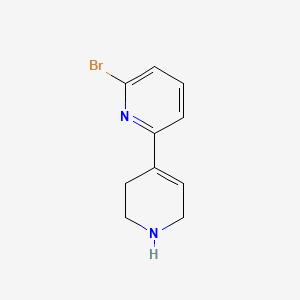
![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
![2-(4-chlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11713871.png)
![1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11713881.png)
![3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one](/img/structure/B11713889.png)
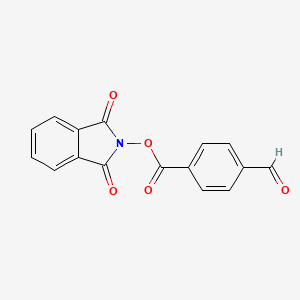
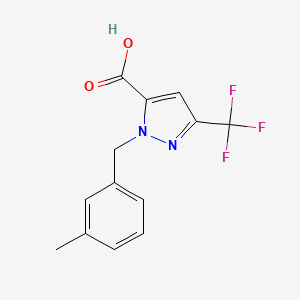
![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
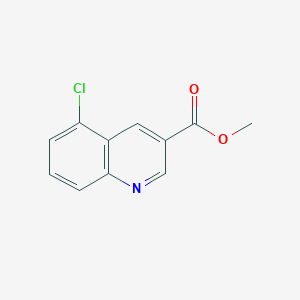
![N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
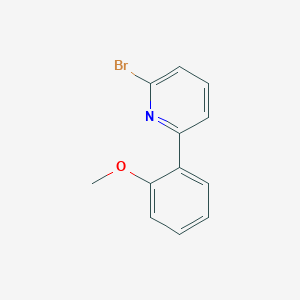
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11713923.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
